Cas no 899726-59-1 (3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol)

3-(6-メチル-4-フェニルキナゾリン-2-イル)アミノフェノールは、キナゾリン骨格にフェノール基が結合した特異な構造を持つ化合物です。その分子設計により、優れた安定性と選択的反応性を示し、医薬品中間体や機能性材料の合成において高い有用性が期待されます。特に、キナゾリン環の電子特性とフェノール基の求核性が相乗効果を生み、複雑な分子構築における多様な修飾が可能です。また、6位のメチル基と4位のフェニル基が立体障害を調節することで、標的分子との特異的相互作用が強化される点が特徴です。

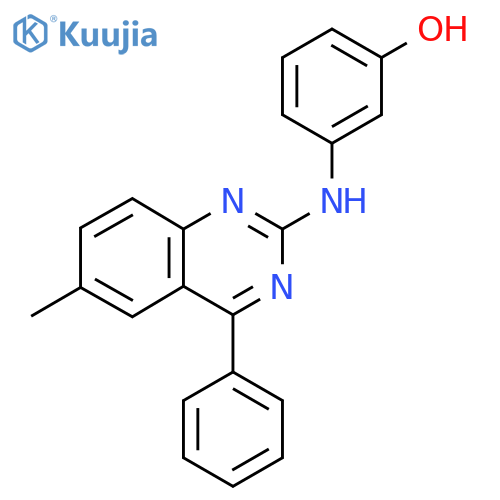

899726-59-1 structure

商品名:3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol

3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 化学的及び物理的性質

名前と識別子

-

- 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol

- F3112-0061

- AKOS024479901

- Z111636836

- AB00689143-01

- 3-((6-methyl-4-phenylquinazolin-2-yl)amino)phenol

- 3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol

- 899726-59-1

-

- インチ: 1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)

- InChIKey: GIPKBONMCKXEAL-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(=C1)NC1=NC2C=CC(C)=CC=2C(C2C=CC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 327.137162174g/mol

- どういたいしつりょう: 327.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 58Ų

3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3112-0061-5μmol |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-10μmol |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-30mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-15mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-20mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-5mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-10mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-2mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-4mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3112-0061-40mg |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

899726-59-1 | 90%+ | 40mg |

$140.0 | 2023-07-05 |

3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

899726-59-1 (3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量